N-(4-Methoxybenzyl)-1-(4-pyridyl)methanesulfonamide
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Overview
Description
MFCD33548945, also known as N-(4-Methoxybenzyl)-1-(4-pyridyl)methanesulfonamide, is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a methanesulfonamide group attached to a pyridine ring, which is further substituted with a 4-methoxybenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzyl)-1-(4-pyridyl)methanesulfonamide typically involves the reaction of 4-methoxybenzylamine with 4-pyridylmethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient mixing of reactants. The use of high-purity starting materials and solvents, along with advanced purification techniques, ensures the production of this compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxybenzyl)-1-(4-pyridyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(4-Methoxybenzyl)-1-(4-pyridyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Methoxybenzyl)-1-(4-pyridyl)methanesulfonamide involves its interaction with specific molecular targets. The methanesulfonamide group is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, further modulating their function. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxybenzyl)-1-(4-pyridyl)ethanesulfonamide
- N-(4-Methoxybenzyl)-1-(3-pyridyl)methanesulfonamide
- N-(4-Methoxybenzyl)-1-(4-pyridyl)propanesulfonamide
Uniqueness
N-(4-Methoxybenzyl)-1-(4-pyridyl)methanesulfonamide is unique due to the specific positioning of the methoxybenzyl and pyridyl groups, which confer distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C14H16N2O3S |
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Molecular Weight |
292.36 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-pyridin-4-ylmethanesulfonamide |
InChI |
InChI=1S/C14H16N2O3S/c1-19-14-4-2-12(3-5-14)10-16-20(17,18)11-13-6-8-15-9-7-13/h2-9,16H,10-11H2,1H3 |
InChI Key |
LNEZCJATMWGYJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)CC2=CC=NC=C2 |
Origin of Product |
United States |
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